

Introduction: A Key Intermediate in Organophosphorus Chemistry

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Compound of Interest

	2,4,4-
Compound Name:	TRIMETHYLPENTYLPHOSPHIN
	E
CAS No.:	82164-75-8
Cat. No.:	B1583508

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2,4,4-Trimethylpentylphosphine (CAS No. 82164-75-8) is a primary organophosphine compound that, while not an end-product in itself, serves as a critical intermediate in the synthesis of high-value industrial chemicals.^[1] Its branched alkyl structure imparts specific solubility and reactivity characteristics that are leveraged in the production of derivatives used in fields ranging from hydrometallurgy to polymer chemistry. This guide provides a comprehensive overview of its known physical properties, a representative synthesis methodology, its reactivity profile, and, most critically, the stringent safety protocols required for its handling due to its hazardous nature.

The primary industrial relevance of **2,4,4-trimethylpentylphosphine** lies in its role as a precursor to compounds like bis(2,4,4-trimethylpentyl)phosphinic acid (commonly known as Cyanex 272) and various acylphosphine oxides.^[1] These derivatives are indispensable in solvent extraction processes for metal separation, particularly for cobalt and nickel, and as highly efficient photoinitiators in UV-curable systems like inks and coatings.^[1]

Molecular Identity and Structure

The foundational identity of a chemical dictates its behavior. The structure of **2,4,4-trimethylpentylphosphine** is characterized by a bulky, branched octyl group attached to a primary phosphine moiety (-PH₂).

Figure 1: 2D Structure of **2,4,4-Trimethylpentylphosphine**.

Physical and Chemical Properties

The physical properties of **2,4,4-trimethylpentylphosphine** are dominated by its hazardous, reactive nature. While it is a key industrial intermediate, comprehensive physical data in public literature is sparse, likely due to its pyrophoricity limiting routine characterization.

Property	Value	Source(s)
CAS Number	82164-75-8	[1][2]
Molecular Formula	C ₈ H ₁₉ P	[3]
Molecular Weight	146.21 g/mol	[2][3]
Appearance	Colorless liquid	[3]
Boiling Point	170.2 °C (at 760 mmHg)	[2]
Melting Point	-17 °C	[2]
Flash Point	-17 °C (Note: This value is likely erroneous and conflicts with the melting point. The pyrophoric nature of the compound is the overriding fire hazard.)	[3]
Pyrophoricity	Catches fire spontaneously if exposed to air.	[2][4]
Sensitivity	Highly air and moisture sensitive.	[3][5]
Solubility	Data not publicly available. Expected to be soluble in non-polar organic solvents (e.g., hydrocarbons, ethers) and insoluble in water due to its long alkyl chain.	N/A
Density	Data not publicly available.	N/A

Expertise & Experience Insight: The classification of this compound as pyrophoric is the single most critical physical property for any researcher to consider.[2][4] This means it does not require an external ignition source to ignite upon contact with air. Therefore, standard fire safety metrics like "flash point" are largely irrelevant and potentially misleading. The conflicting data point where the flash point is listed as identical to the melting point is a strong indicator of a

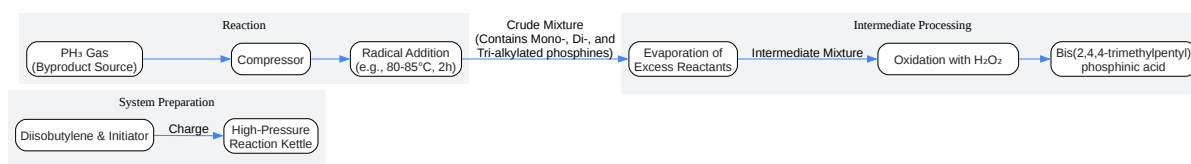
database error.[2][3] All handling protocols must be based on its pyrophoric and air-sensitive nature.

Synthesis Methodology: A Representative Protocol

2,4,4-Trimethylpentylphosphine is not typically isolated as a final product. It is generated in situ and consumed in a subsequent step. The most common industrial route is the free-radical addition of a phosphorus source to diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The following protocol is a representative synthesis for its generation as an intermediate, derived from patent literature.[6]

Causality Behind Experimental Choices:

- Phosphine (PH₃) Gas: The most direct phosphorus source for hydrophosphination. It is, however, extremely toxic and flammable, necessitating a closed, high-pressure system.
- Diisobutylene: The inexpensive and readily available alkene starting material.
- Initiator: A free-radical initiator (e.g., AIBN, or thermal initiation) is required to start the radical chain reaction between the P-H bond and the alkene.
- High-Pressure Reactor: Necessary to maintain the concentration of gaseous PH₃ in the liquid phase and to ensure the reaction proceeds efficiently and safely.



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Figure 2: Representative workflow for the synthesis of **2,4,4-trimethylpentylphosphine** as an intermediate.

Experimental Protocol: Synthesis of Alkylated Phosphine Mixture (This protocol is for informational purposes and must be adapted and performed by trained professionals with appropriate engineering controls.)

- Reactor Preparation: Charge a high-pressure reaction kettle with diisobutylene and a suitable free-radical initiator.
- Inerting: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.
- Reactant Introduction: Introduce phosphine (PH_3) gas into the reactor via a compressor. The PH_3 is absorbed by the diisobutylene.[6]
- Reaction Conditions: Heat the sealed reactor to initiate the free-radical addition. A typical temperature range is 80-85 °C for approximately 2 hours.[6] The reaction yields a mixture of mono-(2,4,4-trimethylpentyl)phosphine, di-(2,4,4-trimethylpentyl)phosphine, and some tri-alkylated phosphine.[6]
- Intermediate for Oxidation: The resulting crude mixture, containing **2,4,4-trimethylpentylphosphine**, is typically not isolated. Excess diisobutylene is removed via evaporation. The remaining material is then oxidized (e.g., with hydrogen peroxide) to produce the desired bis(2,4,4-trimethylpentyl)phosphinic acid.[6]

Spectroscopic Characterization (Predicted)

No publicly available NMR or IR spectra for isolated **2,4,4-trimethylpentylphosphine** have been identified. However, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most definitive technique for characterizing organophosphorus compounds.[7][8]

- Chemical Shift (δ): Primary alkylphosphines (RPH_2) are highly shielded and appear at the high-field (negative) end of the ³¹P NMR spectrum. For comparison, trimethylphosphine

appears at -62 ppm.[9] The chemical shift for **2,4,4-trimethylpentylphosphine** is expected in the -130 to -160 ppm range, characteristic of a primary phosphine with a bulky alkyl group.

- **Coupling:** In a proton-coupled ^{31}P NMR spectrum, the signal would appear as a triplet due to coupling with the two directly attached protons (-PH₂). The one-bond P-H coupling constant ($^1\text{JP-H}$) is typically very large, in the range of 190-220 Hz.[10]
- **Trustworthiness of Analysis:** A self-validating system for identification would involve acquiring both proton-coupled and proton-decoupled ^{31}P NMR spectra. The observation of a triplet in the coupled spectrum collapsing to a singlet in the decoupled spectrum within the expected chemical shift range would provide unambiguous confirmation of the R-PH₂ moiety.

Reactivity and Applications

The reactivity of **2,4,4-trimethylpentylphosphine** is defined by the lone pair of electrons on the phosphorus atom and the two reactive P-H bonds.

- **Oxidation:** As a primary phosphine, it is extremely susceptible to oxidation.[11] Exposure to air leads to spontaneous combustion, ultimately forming the corresponding phosphonic acid or other oxidized phosphorus species. This high reactivity is the basis for its primary application, where it is deliberately oxidized to form useful derivatives.
- **Nucleophilicity:** The phosphorus lone pair makes it a potent nucleophile, capable of reacting with electrophiles to form phosphonium salts.[11] This reactivity is fundamental to many organophosphorus reactions.
- **Hydrophosphination:** The P-H bonds can add across unsaturated bonds (alkenes, alkynes) in a process called hydrophosphination.[12] This reaction can be catalyzed by bases, radicals, or metal complexes and is a powerful method for forming new P-C bonds.
- **Deprotonation:** The P-H protons are weakly acidic and can be removed by strong bases to form a phosphide anion (R-PH⁻), which is an even stronger nucleophile.[11]

Safety and Handling: A Pyrophoric Liquid

Trustworthiness through Self-Validating Systems: The safe handling of pyrophoric materials relies on a system where exposure to the atmosphere is fundamentally prevented. This is

achieved through robust engineering controls and impeccable technique. Any deviation from these protocols can result in fire and serious injury.

Engineering Controls:

- **Primary Control:** All manipulations must be conducted under an inert atmosphere. A glove box is the preferred method for transferring and handling.[13][14]
- **Secondary Control:** If a glove box is unavailable, work must be performed in a chemical fume hood with the sash positioned as low as possible.[15] All transfers must be done using air-free techniques, such as with gas-tight syringes or cannulas.[5]

Personal Protective Equipment (PPE):

- **Eye Protection:** Chemical splash goggles and a face shield are mandatory.[15]
- **Body Protection:** A fire-resistant lab coat (e.g., Nomex) must be worn. Standard cotton or polyester lab coats are insufficient as they are flammable.[13] A chemical-resistant apron can be worn over the lab coat for additional protection.
- **Hand Protection:** Double gloving is recommended. Wear nitrile gloves for chemical resistance underneath a pair of neoprene or other heavy-duty, fire-resistant gloves.[13]
- **Clothing:** Avoid synthetic clothing. Wear fully enclosed shoes.[13]

Emergency Protocol:

- **Spill Management:** Do NOT use water or a standard ABC fire extinguisher on a spill of pure phosphine. This can exacerbate the situation. Smother small spills immediately with a container of powdered lime (calcium oxide), dry sand, or another appropriate dry chemical absorbent kept within arm's length at all times.[5]
- **Fire:** If the user's clothing catches fire, they should immediately use the "stop, drop, and roll" method and be assisted to a safety shower.[14] A CO₂ or dry powder extinguisher may be used on secondary fires started by the pyrophoric material.
- **Buddy System:** Never work with pyrophoric materials alone.[13]

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